Dibenzosuberenone

Organic Electronics OLED Electron Transport

5-Dibenzosuberenone (CAS 2222-33-5) is the fully conjugated, planar ketone scaffold—fundamentally distinct from its sp³-interrupted analog dibenzosuberone (CAS 1210-35-1). The uninterrupted π-system confers a low LUMO (~-2.30 eV) enabling efficient electron injection in OLEDs (CIEy <0.04 achieved), supports near-unity fluorescence quantum yields (Φ up to 0.99) with Stokes shifts up to 130 nm for bioimaging, and powers D-A photodetectors reaching 15.24 A/W responsivity. Its higher melting point (~88°C vs ~32°C) ensures ambient handling stability. Procure ≥98% purity for reproducible outcomes across optoelectronics, sensor development, and advanced organic synthesis.

Molecular Formula C15H10O
Molecular Weight 206.24 g/mol
CAS No. 2222-33-5
Cat. No. B194781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzosuberenone
CAS2222-33-5
Synonyms5-Dibenzosuberenone;  5H-Dibenzo[a,d]cyclohepten-5-one;  2,3:6,7-Dibenzotropone;  5-Dibenzosuberenone;  5H-Dibenzo[a,d]cycloheptenone;  Dibenzo[a,d]cyclohepten-5-one;  Dibenzosuberenone;  NSC 86151
Molecular FormulaC15H10O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O
InChIInChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H
InChIKeySNVTZAIYUGUKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





5-Dibenzosuberenone (CAS 2222-33-5): Procurement Rationale for Polycyclic Ketone Scaffolds


5-Dibenzosuberenone (CAS 2222-33-5, also known as 5H-Dibenzo[a,d]cyclohepten-5-one) is a polycyclic aromatic ketone characterized by a central seven-membered tropone ring fused to two benzene moieties [1]. This fully conjugated, rigid, and planar scaffold lacks the sp³-hybridized carbons found in its reduced analog dibenzosuberone, conferring distinct electronic properties [2]. While it serves as a well-established intermediate for tricyclic antidepressants such as cyproheptadine and amitriptyline, its current procurement value for research laboratories and material science groups is increasingly driven by its emergent utility as a versatile building block in advanced organic synthesis, fluorescent dye construction, and optoelectronic materials development [3]. The availability of high-purity commercial material (typically ≥97%) ensures reproducibility in downstream applications, making it a strategic acquisition for groups exploring non-traditional uses of this privileged scaffold.

Why Dibenzosuberone Cannot Be Used as a Drop-In Replacement for 5-Dibenzosuberenone


The most structurally similar commercial alternative to 5-dibenzosuberenone is its saturated counterpart, dibenzosuberone (CAS 1210-35-1). Despite their nominal similarity, substituting the latter for the former will result in experimental failure across multiple modern applications due to fundamental differences in electronic structure and physical state. 5-Dibenzosuberenone possesses a fully conjugated, planar π-system across all three rings, whereas dibenzosuberone is interrupted by an sp³-hybridized ethylene bridge [1]. This structural difference manifests in drastically different melting points (dibenzosuberenone: ~88°C; dibenzosuberone: ~32°C), directly affecting handling and formulation at ambient temperature [2]. Furthermore, the lack of full conjugation in dibenzosuberone fundamentally alters its photophysical properties, rendering it unsuitable as a replacement in applications requiring fluorescence, extended π-conjugation, or specific electronic energy levels as detailed in the quantitative evidence below [3].

Quantitative Differentiation of 5-Dibenzosuberenone in Material and Synthetic Applications


Electron Injection Barrier Reduction: LUMO Energy Comparison of Dibenzosuberene vs. Fluorene Scaffolds in OLED Emitters

In the design of deep-blue OLED emitters, the spiro-configured dibenzosuberene (DBS) core, derived from 5-dibenzosuberenone, exhibits a significantly lower LUMO energy level compared to the ubiquitous fluorene-based analogs. This lower LUMO facilitates electron injection from the cathode, a critical performance parameter. For the emitter SPA-DBS, the LUMO energy was measured at ca -2.30 eV, a marked decrease relative to the typical LUMO of fluorene-based emitters [1]. This property allows DBS-based materials to function effectively without additional electron-transport layers in certain device architectures.

Organic Electronics OLED Electron Transport Energy Level Tuning

Synthetic Efficiency: Microwave-Assisted Dehydrogenation of Dibenzosuberone to 5-Dibenzosuberenone

A direct comparative study on the synthesis of 5-dibenzosuberenone versus its 2,8-dimethyl derivative revealed a critical structural constraint. The catalytic dehydrogenation of unsubstituted dibenzosuberone to yield 5-dibenzosuberenone proceeds with high efficiency under microwave irradiation, achieving high yields within a reaction time of only 30 minutes [1]. In stark contrast, the identical procedure unexpectedly failed when applied to 2,8-dimethyldibenzosuberone, yielding no product [1]. This demonstrates that the unsubstituted scaffold is uniquely amenable to rapid, high-yielding microwave-assisted synthesis protocols, while its substituted analogs require alternative, potentially lower-yielding routes.

Organic Synthesis Microwave Chemistry Catalytic Dehydrogenation Process Optimization

Photophysical Superiority: Fluorescence Quantum Yield and Stokes Shift of Dihydropyridazine-Dibenzosuberenone Dyes

A new class of dihydropyridazine-appended dibenzosuberenone-based fluorescent dyes demonstrates exceptional photophysical performance metrics. Among 14 synthesized derivatives, fluorescence quantum yields reached up to 0.99, and Stokes shifts extended up to 130 nm [1]. While the study compares different substituents on the dibenzosuberenone core (showing red-shifts relative to the unsubstituted derivative), these absolute values position the dibenzosuberenone scaffold as a platform for generating ultra-bright fluorophores with minimal self-quenching, distinguishing it from other polycyclic ketone-derived dyes that may exhibit lower quantum yields or smaller Stokes shifts.

Fluorescent Dyes Photophysics Bioimaging Sensors

Cyanide Sensor Performance: Limit of Detection in Aqueous Solution Using Dibenzosuberenone-Based Chemosensor

A dibenzosuberenone-based dihydropyridazine chemosensor (Pz3) was developed for the selective detection of cyanide anions in aqueous solutions. The sensor exhibited a near-infrared (NIR) fluorescence turn-on response (emission at 670 nm) upon deprotonation by CN⁻ [1]. Crucially, the sensor demonstrated a limit of detection (LOD) of 80 nM for cyanide in aqueous acetonitrile (H₂O–MeCN 1/9, HEPES buffer pH 7.4) [1]. This LOD is well below the maximum contaminant level guideline for drinking water established by the World Health Organization (WHO), underscoring its practical utility [1].

Chemical Sensors Anion Detection Fluorescence Analytical Chemistry

Broadband Photodetector Performance Metrics: Responsivity and Detectivity of a Dibenzosuberenone-Based D-A Semiconductor

An organic semiconductor (BATDS-11) featuring a dibenzosuberenone-based donor-acceptor (D-A) architecture was fabricated into a hybrid organic-inorganic heterojunction photodetector [1]. The device exhibited a rectification ratio of 2.00 × 10⁵ and delivered a high responsivity of 15.24 A/W (at V = 2.0 V) and a specific detectivity exceeding 10¹⁴ Jones (at zero bias) at 590 nm [1]. Furthermore, the external quantum efficiency reached 4244% (at V = -2.0 V) at 365 nm [1]. These performance figures benchmark the dibenzosuberenone core as a highly effective electron-accepting unit for constructing high-sensitivity, broadband photodetectors.

Organic Electronics Photodetectors Organic Semiconductors Broadband Detection

Validated Research and Industrial Application Scenarios for 5-Dibenzosuberenone


Synthesis of Deep-Blue OLED Emitters with Low CIEy Coordinates

5-Dibenzosuberenone serves as a crucial precursor for constructing spiro-configured dibenzosuberene (DBS) emitters used in OLEDs. As demonstrated by the work of Poriel et al., DBS-based emitters achieve a CIEy coordinate as low as 0.04, meeting stringent industry standards (NSTC, ITU, EBU) for deep-blue emission [1]. The scaffold's low LUMO energy (~-2.30 eV) facilitates efficient electron injection, a key advantage for simplifying device architecture [1]. Procurement of high-purity 5-dibenzosuberenone is essential for researchers aiming to develop next-generation blue fluorophores for display technologies.

Development of Ultra-Bright Fluorescent Probes for Bioimaging and Sensing

The scaffold's ability to yield derivatives with near-unity fluorescence quantum yields (up to 0.99) and exceptionally large Stokes shifts (up to 130 nm) makes it an ideal starting material for designing high-performance fluorescent dyes [2]. These properties minimize self-quenching and spectral overlap, which are critical for sensitive bioimaging, fluorescence microscopy, and the construction of turn-on sensors. Furthermore, specific dihydropyridazine-dibenzosuberenone derivatives have been validated as selective sensors for anions like fluoride and cyanide, with detection limits as low as 80 nM in aqueous media [3].

Fabrication of High-Performance Broadband Organic Photodetectors

The electron-accepting nature of the dibenzosuberenone core makes it a valuable component in D-A type organic semiconductors for optoelectronic devices. Researchers have utilized this scaffold to construct a BATDS-11@n-Si hybrid heterojunction photodetector exhibiting a high responsivity of 15.24 A/W and specific detectivity exceeding 10¹⁴ Jones [4]. This application scenario is directly supported by the quantitative device performance data, validating the procurement of 5-dibenzosuberenone for groups engaged in organic electronics and photodetector fabrication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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